Hexyldecyl stearate

Catalog No.
S13264335
CAS No.
17618-45-0
M.F
C34H68O2
M. Wt
508.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyldecyl stearate

CAS Number

17618-45-0

Product Name

Hexyldecyl stearate

IUPAC Name

2-hexyldecyl octadecanoate

Molecular Formula

C34H68O2

Molecular Weight

508.9 g/mol

InChI

InChI=1S/C34H68O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-25-28-31-34(35)36-32-33(29-26-12-9-6-3)30-27-24-14-11-8-5-2/h33H,4-32H2,1-3H3

InChI Key

MWKPHOIHTLQZIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC

Hexyldecyl stearate is a chemical compound classified as an ester, formed from the reaction of 2-hexyldecanol and stearic acid. Its chemical formula is C34H68O2C_{34}H_{68}O_{2} and it is also known by other names such as octadecanoic acid, 2-hexyldecyl ester, and octyl stearate . This compound is primarily used in cosmetic formulations due to its emollient properties, which help to soften the skin and provide a smooth after-feel. Hexyldecyl stearate acts as a lubricant on the skin's surface, aiding in moisture retention and improving the texture of various skincare products .

The synthesis of hexyldecyl stearate typically involves an esterification reaction, where 2-hexyldecanol reacts with stearic acid to form the ester bond. This reaction can be catalyzed by acids or bases, enhancing the rate of ester formation. The general reaction can be represented as follows:

Stearic Acid+2 HexyldecanolHexyldecyl Stearate+Water\text{Stearic Acid}+\text{2 Hexyldecanol}\rightarrow \text{Hexyldecyl Stearate}+\text{Water}

This process exemplifies classical Fischer esterification methods, commonly used in organic chemistry for synthesizing esters .

Hexyldecyl stearate exhibits several beneficial biological activities, particularly in dermatological applications. It is recognized for its emollient properties, which help maintain skin hydration by forming a barrier that reduces water loss. Additionally, it has been shown to enhance the penetration of certain drugs through the skin, making it a valuable ingredient in transdermal formulations . Its compatibility with biological systems is supported by safety assessments indicating low toxicity when used in cosmetic products .

The primary method for synthesizing hexyldecyl stearate is through classical Fischer esterification, where an alcohol reacts with a carboxylic acid. Other methods may include:

  • Transesterification: This involves exchanging the alcohol component in triglycerides to produce new esters.
  • Catalytic methods: Utilizing acid or base catalysts to accelerate the reaction rate.

These methods allow for the efficient production of hexyldecyl stearate while maintaining its desired properties for cosmetic applications .

Hexyldecyl stearate is widely used in various industries, particularly in cosmetics and personal care products. Its applications include:

  • Emollient: Softens and conditions the skin.
  • Skin conditioning agent: Helps maintain skin health.
  • Solvent: Aids in dissolving other ingredients in formulations.
  • Texture enhancer: Improves product consistency and application feel.

It is commonly found in lotions, creams, and serums due to its beneficial effects on skin texture and moisture retention .

Studies have indicated that hexyldecyl stearate can enhance the permeability of certain drugs through the skin barrier. For instance, it has been shown to improve the solubility and permeation rates of non-steroidal anti-inflammatory drugs like indomethacin when formulated with this ester. The interaction between hexyldecyl stearate and active pharmaceutical ingredients can significantly influence their absorption characteristics .

Hexyldecyl stearate belongs to a larger class of compounds known as stearate esters. Here are some similar compounds along with their unique characteristics:

Compound NameChemical StructureUnique Features
Ethylhexyl palmitateOctadecanoic acid, ethylhexyl esterCommonly used as a skin-conditioning agent
Isocetyl palmitatePalmitic acid, isocetyl esterKnown for its occlusive properties
Isodecyl oleateOleic acid, isodecyl esterProvides a lighter texture compared to hexyldecyl stearate
OctyldodecanolDodecanol derivativeOften used for its emollient properties

Hexyldecyl stearate stands out due to its specific chain length and structure that contribute to its unique emollient properties and ability to enhance product texture while retaining moisture effectively .

XLogP3

16

Hydrogen Bond Acceptor Count

2

Exact Mass

508.52193141 g/mol

Monoisotopic Mass

508.52193141 g/mol

Heavy Atom Count

36

UNII

OJX2P28Y14

Use Classification

Cosmetics -> Skin conditioning; Emollient

Dates

Modify: 2024-08-10

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